ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Group: The 4-chlorophenylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-bromophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate
- Ethyl 3-[(4-methylphenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate
- Ethyl 3-[(4-fluorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-[(4-chlorophenyl)thio]-1,6-dimethyl-1H-indole-2-carboxylate is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)sulfanyl-1,6-dimethylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c1-4-23-19(22)17-18(24-14-8-6-13(20)7-9-14)15-10-5-12(2)11-16(15)21(17)3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPORASDHHJLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=C(C=C2)C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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